molecular formula C13H14O B074925 (E)-2-Benzylidenecyclohexanone CAS No. 1467-15-8

(E)-2-Benzylidenecyclohexanone

Cat. No. B074925
CAS RN: 1467-15-8
M. Wt: 186.25 g/mol
InChI Key: VCDPHYIZVFJQCD-ZRDIBKRKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-2-Benzylidenecyclohexanone, also known as benzylideneacetone, is a yellow crystalline compound that has been extensively studied due to its potential applications in various fields. It is a versatile organic compound that has been used in organic synthesis, material science, and medicinal chemistry.

Mechanism Of Action

The mechanism of action of (E)-2-Benzylidenecyclohexanone is not well understood. However, it has been reported to exhibit antioxidant, anti-inflammatory, and anticancer properties. It has been suggested that (E)-2-Benzylidenecyclohexanone may act by inhibiting the activity of enzymes involved in oxidative stress and inflammation.

Biochemical And Physiological Effects

(E)-2-Benzylidenecyclohexanone has been reported to exhibit various biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation in various cell and animal models. It has also been reported to inhibit the growth of cancer cells in vitro and in vivo.

Advantages And Limitations For Lab Experiments

The advantages of using (E)-2-Benzylidenecyclohexanone in lab experiments include its low cost, easy availability, and versatility. It can be easily synthesized and purified, and it can be used as a starting material for the synthesis of various organic compounds. However, the limitations of using (E)-2-Benzylidenecyclohexanone include its low solubility in water and its potential toxicity. It is important to handle (E)-2-Benzylidenecyclohexanone with care and to follow proper safety protocols when working with this compound.

Future Directions

There are several future directions for the research on (E)-2-Benzylidenecyclohexanone. One direction is to explore its potential applications in medicinal chemistry. (E)-2-Benzylidenecyclohexanone has been reported to exhibit anticancer properties, and further studies could be conducted to evaluate its potential as an anticancer agent. Another direction is to investigate its potential applications in material science. (E)-2-Benzylidenecyclohexanone has been used as a building block for the synthesis of polymers and dendrimers, and further studies could be conducted to explore its potential applications in the development of new materials. Additionally, further studies could be conducted to explore the mechanism of action of (E)-2-Benzylidenecyclohexanone and to identify potential targets for its therapeutic applications.
Conclusion:
In conclusion, (E)-2-Benzylidenecyclohexanone is a versatile organic compound that has been extensively studied due to its potential applications in various fields. It can be easily synthesized and purified, and it has been used as a starting material for the synthesis of various organic compounds. It has also been reported to exhibit antioxidant, anti-inflammatory, and anticancer properties. However, further studies are needed to explore its potential applications in medicinal chemistry and material science, and to identify its mechanism of action and potential targets for its therapeutic applications.

Synthesis Methods

(E)-2-Benzylidenecyclohexanone can be synthesized through the Claisen-Schmidt condensation reaction between benzaldehyde and acetone. The reaction is catalyzed by a base such as sodium hydroxide or potassium hydroxide. The product is obtained as a yellow crystalline solid that can be purified through recrystallization.

Scientific Research Applications

(E)-2-Benzylidenecyclohexanone has been widely used in scientific research due to its potential applications in various fields. It has been used as a starting material for the synthesis of various organic compounds, including chiral ligands, pharmaceuticals, and natural products. It has also been used as a building block for the synthesis of polymers, dendrimers, and other materials.

properties

IUPAC Name

(2E)-2-benzylidenecyclohexan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14O/c14-13-9-5-4-8-12(13)10-11-6-2-1-3-7-11/h1-3,6-7,10H,4-5,8-9H2/b12-10+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCDPHYIZVFJQCD-ZRDIBKRKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=O)C(=CC2=CC=CC=C2)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(=O)/C(=C/C2=CC=CC=C2)/C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-2-Benzylidenecyclohexanone

CAS RN

1467-15-8, 5682-83-7
Record name Cyclohexanone, 2-(phenylmethylene)-, (E)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001467158
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-benzylidenecyclohexan-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.024.677
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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